molecular formula C38H46O4Si2 B3036537 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal CAS No. 352525-68-9

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal

Cat. No.: B3036537
CAS No.: 352525-68-9
M. Wt: 622.9 g/mol
InChI Key: CWKMLPNAHWLONH-KUFDTJSHSA-N
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Description

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is a carbohydrate derivative that has garnered significant attention in recent years due to its potential applications in various fields of research and industry. This compound is known for its unique structural properties and its role as a building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal typically involves the protection of hydroxyl groups in D-galactal using tert-butyldiphenylsilyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as imidazole or pyridine, to facilitate the silylation process. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The silyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl groups protect the hydroxyl functionalities of D-galactal, allowing for selective reactions at other positions. This protection is crucial for the stepwise synthesis of complex molecules, as it prevents unwanted side reactions and ensures the integrity of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Tri-O-acetyl-D-galactal
  • 3,6-Di-O-benzyl-D-galactal
  • 3,6-Di-O-methyl-D-galactal

Uniqueness

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is unique due to its bulky silyl protective groups, which provide steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides, where selective protection and deprotection of hydroxyl groups are essential.

Properties

IUPAC Name

(2R,3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMLPNAHWLONH-KUFDTJSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H](C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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